2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide
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Description
2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide, also known as 4-chlorophenoxyacetic acid (4-CPA), is a synthetic compound used in scientific research as a tool to study the effects of hormones, such as auxin, on plant growth and development. 4-CPA is an effective inhibitor of auxin transport and can be used to study the effects of auxin on a variety of plant growth processes, including root development, cell division, and leaf expansion. 4-CPA has also been used to study the role of auxin in animal development, including the control of cell division and differentiation.
Scientific Research Applications
- A study by Allender (1989) focused on the determination of chlorophenoxy herbicides (including F2493-0709) in plant material exposed to spray drift. The method involved extraction from ornamental tree leaves using acidified acetone and derivatization with pentafluorobenzyl bromide. Gas chromatography with electron capture detection was then used for analysis .
- F2493-0709 can be removed from aqueous solutions using adsorbents. For instance, an amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH2 demonstrated fast adsorption of F2493-0709. Researchers investigated kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration .
- Assessing the environmental impact of F2493-0709 is essential. Studies have evaluated its effects on aquatic organisms, soil health, and non-target plants. For example, evaluating morpho-anatomical and physiological biomarkers in aquatic plants (e.g., Hydrilla verticillata) provides insights into its toxicity and potential risks .
Herbicide and Plant Physiology
Water Treatment and Adsorption
Environmental Risk Assessment
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZLOJWUIRAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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